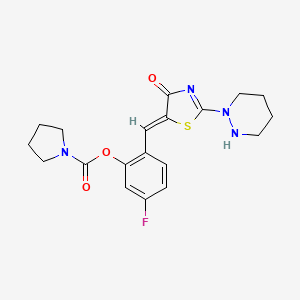

CPI-169 racemate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

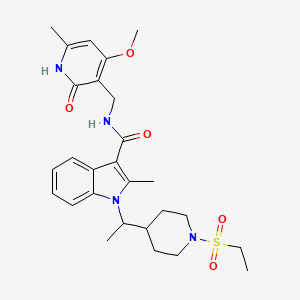

CPI-169 racemate is the racemate form of CPI-169 . It is a novel and potent EZH2 inhibitor with an IC50 of less than 1 nM, which means it inhibits the catalytic activity of PRC2 . It decreases cellular levels of H3K27me3 with an EC50 of 70 nM, and triggers cell cycle arrest and apoptosis in a variety of cell lines .

Chemical Reactions Analysis

CPI-169 racemate is known to inhibit the catalytic activity of PRC2, a complex that plays a crucial role in gene expression . It decreases the levels of H3K27me3, a marker of gene repression, in cells . This leads to cell cycle arrest and apoptosis in various cell lines .Physical And Chemical Properties Analysis

CPI-169 racemate has a molecular weight of 528.66 and its molecular formula is C27H36N4O5S . It is soluble in DMSO at more than 80 mg/ml at 25°C . The compound is stable if stored as directed .Aplicaciones Científicas De Investigación

EZH2 Inhibition

CPI-169 racemate is a novel and potent EZH2 inhibitor . EZH2 is the histone lysine methyltransferase (HKMT) component of the Polycomb Repressive Complex 2 (PRC2). In conjunction with other members of the complex, EZH2 represses gene expression through methylation of histone H3 on lysine 27 (H3K27) .

Cell Cycle Arrest

CPI-169 racemate triggers cell cycle arrest in a variety of cell lines . This means it can stop the process of cell division, which could be useful in controlling the growth of cancer cells.

Apoptosis Induction

CPI-169 racemate induces apoptosis in various cell lines . Apoptosis is a form of programmed cell death, which is a crucial process in cancer treatment as it leads to the elimination of cancer cells.

Decrease in H3K27me3 Levels

CPI-169 racemate decreases cellular levels of H3K27me3 . H3K27me3 is a marker for gene repression, and its decrease could lead to the reactivation of certain genes.

Cancer Treatment

CPI-169 racemate has been shown to inhibit the growth of tumors in EZH2 mutant diffuse large B-cell lymphoma (DLBCL) xenografts . This suggests its potential use in the treatment of certain types of cancer.

Synergy with CHOP

CPI-169 racemate has been found to synergize with CHOP (cyclophosphamide, doxorubicin, vincristine, and prednisone), a standard treatment for advanced DLBCL . This combination led to complete tumor regression in a study, indicating that CPI-169 racemate could enhance the effectiveness of existing cancer treatments.

Mecanismo De Acción

Target of Action

CPI-169 racemate is a potent inhibitor of Enhancer of Zeste Homolog 2 (EZH2), a histone-lysine N-methyltransferase enzyme . EZH2 is a part of the Polycomb Repressive Complex 2 (PRC2) and plays a crucial role in gene repression through methylation of histone H3 on lysine 27 (H3K27) .

Mode of Action

CPI-169 racemate interacts with EZH2 and inhibits its catalytic activity . It shows a dose-dependent inhibitory effect on cell viability and produces synergy anti-proliferative activity when used in combination with other compounds . It is selective versus EZH1 .

Biochemical Pathways

The inhibition of EZH2 by CPI-169 racemate leads to a decrease in cellular levels of H3K27me3 . This change triggers a sequence of downstream functional consequences of EZH2 inhibition .

Pharmacokinetics

Administered subcutaneously, CPI-169 racemate is well tolerated in mice with no observed toxic effect or body weight loss . The tumor growth inhibition (TGI) is proportional to the dose administered and to the reduction of the pharmacodynamic marker H3K27me3 .

Result of Action

The action of CPI-169 racemate results in cell cycle arrest and apoptosis in a variety of cell lines . It suppresses cell growth in several cell lines .

Action Environment

The efficacy of CPI-169 racemate can be influenced by environmental factors such as the presence of other compounds. For instance, it produces synergy anti-proliferative activity when used in combination with ABT-199 . The compound’s action can also be influenced by the specific characteristics of the cell lines it is used on .

Safety and Hazards

Direcciones Futuras

While the specific future directions for CPI-169 racemate are not mentioned in the search results, it’s clear that this compound and others like it have potential in the field of cancer research. The ability of CPI-169 racemate to inhibit EZH2 and trigger cell cycle arrest and apoptosis in various cell lines suggests it could have therapeutic applications in the treatment of certain types of cancer .

Propiedades

IUPAC Name |

1-[1-(1-ethylsulfonylpiperidin-4-yl)ethyl]-N-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methylindole-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36N4O5S/c1-6-37(34,35)30-13-11-20(12-14-30)18(3)31-19(4)25(21-9-7-8-10-23(21)31)27(33)28-16-22-24(36-5)15-17(2)29-26(22)32/h7-10,15,18,20H,6,11-14,16H2,1-5H3,(H,28,33)(H,29,32) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHGUZCKPFXXVPV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCC(CC1)C(C)N2C(=C(C3=CC=CC=C32)C(=O)NCC4=C(C=C(NC4=O)C)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36N4O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101101440 |

Source

|

| Record name | N-[(1,2-Dihydro-4-methoxy-6-methyl-2-oxo-3-pyridinyl)methyl]-1-[1-[1-(ethylsulfonyl)-4-piperidinyl]ethyl]-2-methyl-1H-indole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101101440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

528.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1450655-76-1 |

Source

|

| Record name | N-[(1,2-Dihydro-4-methoxy-6-methyl-2-oxo-3-pyridinyl)methyl]-1-[1-[1-(ethylsulfonyl)-4-piperidinyl]ethyl]-2-methyl-1H-indole-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1450655-76-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(1,2-Dihydro-4-methoxy-6-methyl-2-oxo-3-pyridinyl)methyl]-1-[1-[1-(ethylsulfonyl)-4-piperidinyl]ethyl]-2-methyl-1H-indole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101101440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

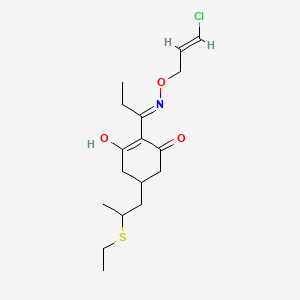

![N-[(1S)-1-(Aminocarbonyl)-4-[(2-chloro-1-iminoethyl)amino]butyl]-benzamide hydrochloride](/img/structure/B606714.png)

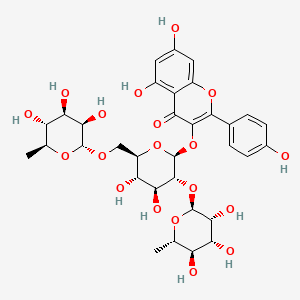

![(5Z)-5-[(4-Fluoro-2-hydroxyphenyl)methylene]-2-(tetrahydro-1-(2H)-pyridazinyl)-4(5H)-thiazolone](/img/structure/B606729.png)

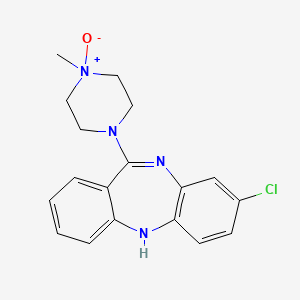

![8-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B606733.png)